molecular formula C4H9NOS B6605845 cyclobutanesulfinamide CAS No. 2138410-13-4

cyclobutanesulfinamide

Cat. No.: B6605845
CAS No.: 2138410-13-4
M. Wt: 119.19 g/mol
InChI Key: ABXILNPOMWVQPW-UHFFFAOYSA-N
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Description

Cyclobutanesulfinamide is a chiral sulfinamide reagent designed for use as a powerful chiral auxiliary in asymmetric synthesis. While the well-documented tert -butanesulfinamide is established as a gold-standard reagent for the synthesis of enantiomerically pure amines , this compound offers a structurally distinct scaffold that may provide unique steric and electronic properties to tune reactivity and diastereoselectivity in challenging transformations. Chiral sulfinamides like this are primarily used to generate N-sulfinyl imines (sulfinimines), which are stable yet highly electrophilic intermediates. These sulfinimines undergo a wide range of diastereoselective reactions, including nucleophilic additions , cycloadditions, and reductions, to construct carbon-nitrogen bonds with high stereocontrol . The resulting sulfinyl group then serves as a versatile protecting group that can be readily cleaved under mild acidic conditions to deliver the desired enantiopure amine, such as various N-heterocycles, amino acids, and other biologically active molecules . Researchers value this compound for its potential in the stereoselective synthesis of key chiral building blocks, particularly in the development of pharmaceuticals and natural products. Its application is critical for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are common structural motifs in many therapeutically applicable compounds and natural alkaloids . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutanesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-7(6)4-2-1-3-4/h4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXILNPOMWVQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction and Sulfur Dioxide Incorporation

The process begins with a Grignard reagent derived from halogenated tert-butane, which reacts with sulfur dioxide to yield tert-butyl sulfinic acid. Key steps include:

  • Reagent preparation : Halogenated tert-butane (X = Cl, Br, I) reacts with magnesium in an organic solvent (e.g., THF) to form the Grignard intermediate.

  • Sulfur dioxide quench : Introducing SO₂ gas into the Grignard solution generates sulfinic acid, which is isolated via aqueous workup.

Sulfinyl Chloride Formation

Sulfinic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 5–10°C to produce sulfinyl chloride. This intermediate is highly reactive and serves as a precursor for subsequent amination.

Amination and Chiral Resolution

The sulfinyl chloride reacts with an alcohol (e.g., methanol, ethanol) and a chiral alkaloid (e.g., quinidine, cinchonidine) at −35 ± 5°C to form a sulfinate ester. Reduction with iron nitrate or lithium/sodium metal yields enantiomerically enriched sulfinamide.

Table 1: Key Reaction Parameters for tert-Butyl Sulfinamide Synthesis

StepConditionsYield (%)Purity (%)
Grignard FormationTHF, 0°C, 2 h85–90
SO₂ QuenchRT, 1 h92
Sulfinyl ChlorideSOCl₂, DMF, 5–10°C, 3 h88
Chiral ResolutionQuinidine, −35°C, 12 h7599

Cyclobutane Ring Construction: Hyperbaric and Thermal Methods

Cyclobutane rings are typically forged via [2+2] cycloadditions, which require stringent conditions due to orbital symmetry constraints. Recent advances in high-pressure and photochemical methods have improved stereoselectivity and yields.

High-Pressure [2+2] Cycloaddition

A study on cyclobutanesulfonamides (Eur. J. Org. Chem. 2024) demonstrates the utility of hyperbaric conditions (10 kbar) for the reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether:

  • Reaction mechanism : The strained transition state under high pressure facilitates suprafacial–antara facial orbital interactions, yielding 1,2-disubstituted cyclobutanes.

  • Post-functionalization : The sulfonyl fluoride group is converted to sulfonamides via nucleophilic substitution with amines.

Table 2: High-Pressure Cycloaddition Outcomes

Substrate PairPressure (kbar)Temperature (°C)Yield (%)
Ethenesulfonyl fluoride + t-Bu vinyl ether102578
Styrene + Dichloroketene123065

Thermal [2+2] Cycloaddition

An alternative approach employs ketenes generated in situ from acyl chlorides (e.g., Cl₃CCOCl) and Zn–Cu couples. The resulting cyclobutenone intermediates are diversified through nucleophilic additions (PMC9315009).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
High-pressure cycloadditionHigh stereoselectivity, scalableSpecialized equipment required
Grignard-based sulfinamideChiral resolution feasibleMulti-step, low atom economy
Thermal ketene cycloadditionDiversifiable intermediatesLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Cyclobutanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction of the sulfinamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Structural Characteristics and Medicinal Chemistry

Cyclobutanesulfinamide features a cyclobutane ring, which is known for its unique puckered structure that enhances conformational rigidity. This property makes it particularly valuable in drug design, where conformational restriction can lead to improved biological activity and selectivity. The cyclobutane ring's ability to prevent isomerization and enhance metabolic stability has been documented in various studies, making it an attractive scaffold for small-molecule drug candidates .

Enhancing Drug Properties

Recent research indicates that cyclobutanes can significantly improve the pharmacological properties of drug candidates. For example, cyclobutane derivatives have been used to replace larger cyclic systems or alkenes, leading to increased metabolic stability and better fitting into hydrophobic pockets of target proteins . A notable case involved the incorporation of a cyclobutyl ring into an antibody-drug conjugate (ADC) targeting cathepsin B, which resulted in enhanced selectivity towards tumor cells compared to traditional linkers .

Case Studies

  • Antibody-Drug Conjugates (ADCs) : The integration of cyclobutane into ADCs has shown promising results in targeting cancer cells more effectively by improving selectivity and reducing off-target effects .
  • Kinase Inhibitors : Cyclobutane derivatives have been explored as inhibitors for various kinases, including TTK kinase, demonstrating high bioavailability and selectivity over other kinases in preclinical studies .

Peptide Synthesis and Stapling Techniques

This compound is also utilized in the development of stapled peptides, which are designed to enhance the stability and efficacy of peptide therapeutics. The rigid structure of cyclobutane allows for effective stapling through ring-closing metathesis (RCM), leading to peptides with improved secondary structures and membrane permeability .

Advantages of Stapled Peptides

  • Increased Stability : Stapled peptides exhibit enhanced resistance to proteolytic degradation.
  • Improved Pharmacological Activity : The conformational constraints introduced by cyclobutane lead to better binding affinities for target proteins .

Experimental Findings

In studies involving SARS-CoV-2 peptide inhibitors, stapled peptides incorporating cyclobutane showed improved inhibitory activity compared to their linear counterparts, indicating the potential for developing more effective antiviral agents .

Photochemical Applications

This compound has been investigated for its photochemical properties, particularly its ability to undergo photolysis when complexed with metal ions. This characteristic can be exploited in analytical chemistry and fluorescence-based assays, where the cleavage of sulfonamide bonds leads to enhanced fluorescence emissions .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Application AreaKey FindingsReferences
Drug DevelopmentEnhances metabolic stability; improves selectivity in ADCs
Peptide SynthesisUsed in stapled peptides; improves stability and pharmacological activity
Photochemical ApplicationsExhibits enhanced fluorescence upon photolysis; useful in analytical assays

Mechanism of Action

The mechanism by which cyclobutanesulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfinamides : Characterized by a single S=O bond and an NH₂ group, enabling nucleophilic reactivity and chiral induction.
  • Sulfonamides : Contain two S=O bonds (S(O)₂), making them more oxidized and less nucleophilic than sulfinamides.

The fluorinated butyl chains in the cited compounds enhance thermal and chemical stability, whereas cyclobutane rings (if present) could impart strain-related reactivity.

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of (S)-nonafluorobutanesulfinamide and perfluorobutane sulfonamide is provided below:

Property (S)-Nonafluorobutanesulfinamide Perfluorobutane Sulfonamide
Molecular Formula C₄F₉NOS C₄H₂NO₂F₉S
Molecular Weight ~299 (estimated) 299.12
CAS Number Not provided 30334-69-1
Sulfur Oxidation State +4 (sulfinamide) +6 (sulfonamide)
Fluorination Nonafluorobutyl chain Perfluorobutyl chain
Chirality (S)-configured sulfur center Not specified

Key Differences :

  • Reactivity : Sulfinamides are more nucleophilic at sulfur, facilitating asymmetric C–S bond formation in catalysis. Sulfonamides, being fully oxidized, are less reactive and often used as stable intermediates or surfactants .
  • Applications: (S)-Nonafluorobutanesulfinamide: Employed in enantioselective synthesis of pharmaceuticals due to its chiral sulfur center . Perfluorobutane Sulfonamide: Likely used in materials science or as a reference standard (see Index II in ) .

Stability and Functional Utility

  • Fluorinated Chains: Both compounds exhibit enhanced stability against oxidation and thermal degradation compared to non-fluorinated analogs.
  • Cyclobutane vs. However, linear perfluorobutyl chains offer conformational flexibility, favoring solubility in fluorophilic environments.

Biological Activity

Cyclobutanesulfinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR), supported by relevant data and case studies.

Overview of this compound

This compound is classified as a sulfonamide compound with a cyclobutane ring structure. This unique configuration contributes to its biological properties, making it a subject of interest in drug discovery and development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it targets the enzyme IspE, which is crucial for the biosynthesis of isoprenoids in several pathogenic bacteria, including Mycobacterium tuberculosis .
  • Antiviral Properties : Recent studies have indicated that this compound exhibits antiviral activity against certain viruses. Its mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated .
  • Synergistic Effects : this compound has demonstrated synergistic lethality when used in combination with other antimicrobial agents. This effect enhances its efficacy against resistant strains of bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the sulfonamide group and the cyclobutane ring can significantly influence its inhibitory potency and selectivity:

  • Substituent Variations : Altering substituents on the cyclobutane ring can enhance binding affinity to target enzymes. For example, certain alkyl groups have been shown to improve inhibitory potency against IspE, as evidenced by changes in IC50 values across different derivatives .
  • Binding Interactions : The sulfonamide moiety facilitates hydrogen bonding with active site residues in target enzymes, which is crucial for effective inhibition. Detailed crystallographic studies have provided insights into these interactions, allowing for rational design of more potent analogs .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibits M. tuberculosis growth with a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics .
    CompoundMIC (μM)Target
    This compound0.39M. tuberculosis
    Isoniazid0.25M. tuberculosis
  • Antiviral Activity : Another research effort reported that derivatives of this compound showed promising antiviral effects against coronaviruses, suggesting potential applications in treating viral infections .
  • Enzyme Inhibition Studies : Inhibitory assays against IspE revealed that specific analogs of this compound possess Ki values in the low micromolar range, indicating strong binding affinity and potential as therapeutic agents .

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